Brevinin-1BYb

Antifungal potency Candida albicans Structure-activity relationship

Brevinin-1BYb (FLPILASLAAKLGPKLFCLVTKKC) is a 24-residue, cationic, α-helical antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from skin secretions of the foothill yellow-legged frog Rana boylii. The peptide contains an intramolecular disulphide bridge (Cys18–Cys24) and exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the opportunistic yeast pathogen Candida albicans.

Molecular Formula
Molecular Weight
Cat. No. B1577957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1BYb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1BYb Procurement Guide: A Brevinin-1 Family Antimicrobial Peptide with Defined Positional Selectivity


Brevinin-1BYb (FLPILASLAAKLGPKLFCLVTKKC) is a 24-residue, cationic, α-helical antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from skin secretions of the foothill yellow-legged frog Rana boylii [1]. The peptide contains an intramolecular disulphide bridge (Cys18–Cys24) and exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the opportunistic yeast pathogen Candida albicans [1][2]. Brevinin-1BYb is a natural single-amino-acid variant (Phe12→Leu) of the better-characterized Brevinin-1BYa, a substitution that selectively modulates antifungal potency while preserving antibacterial activity [1].

Why Brevinin-1BYa or Brevinin-1BYc Cannot Simply Replace Brevinin-1BYb in Research Protocols


Although Brevinin-1BYb, Brevinin-1BYa, and Brevinin-1BYc share high sequence identity (≥96%) and originate from the same frog species, single or multiple amino acid substitutions produce quantifiable shifts in antimicrobial potency that preclude simple interchange [1]. Brevinin-1BYa (Phe12) is approximately 4-fold more potent against C. albicans than Brevinin-1BYb (Leu12), while Brevinin-1BYc (Thr11, Leu12, Leu17, Ile20) shows a 9-fold reduction in candidacidal activity relative to Brevinin-1BYa [1]. These potency differences are pathogen-specific: antibacterial activity against E. coli remains nearly unchanged across the three variants, demonstrating that the Phe12→Leu substitution in Brevinin-1BYb selectively alters antifungal rather than antibacterial efficacy [1]. Consequently, selecting Brevinin-1BYb over Brevinin-1BYa or Brevinin-1BYc constitutes a deliberate choice to study intermediate antifungal potency with preserved Gram-negative activity—a profile not replicated by any other brevinin-1 variant from R. boylii [1].

Brevinin-1BYb Quantitative Differentiation Evidence: Comparator-Anchored Potency, Hemolytic, and SAR Data


Candida albicans Antifungal Potency: Brevinin-1BYb Occupies a Defined Intermediate Position Between Brevinin-1BYa and Brevinin-1BYc

Brevinin-1BYb (Phe12→Leu) exhibits a 4-fold lower potency against C. albicans compared with Brevinin-1BYa (MIC = 16 µM vs. 3 µM), while Brevinin-1BYc (Lys11→Thr, Phe12→Leu, Phe17→Leu, Val20→Ile) shows a 9-fold decrease in activity relative to Brevinin-1BYa (estimated MIC ≈ 27 µM) [1]. This places Brevinin-1BYb at an intermediate candidacidal potency level that is not achieved by either Brevinin-1BYa (too potent for dose-response discrimination in certain assays) or Brevinin-1BYc (too weak for meaningful antifungal studies) [1].

Antifungal potency Candida albicans Structure-activity relationship Brevinin-1 family

Staphylococcus aureus Antibacterial Potency: Brevinin-1BYb Retains Near-Complete Activity Relative to Brevinin-1BYa

Against the Gram-positive bacterium S. aureus, Brevinin-1BYb (MIC = 4 µM) shows only a 2-fold reduction in potency compared with Brevinin-1BYa (MIC = 2 µM), a difference that is substantially smaller than the 4-fold antifungal potency drop [1][2]. This pathogen-specific divergence indicates that the Phe12→Leu substitution in Brevinin-1BYb selectively compromises anticandidal activity while largely sparing anti-staphylococcal efficacy [1].

Antibacterial potency Staphylococcus aureus Gram-positive Brevinin-1 family

Hemolytic Activity and Therapeutic Index: Brevinin-1BYb Matches Brevinin-1BYa in Cytotoxicity, Limiting Systemic Applicability

Brevinin-1BYb exhibits strong hemolytic activity against human erythrocytes with an HC50 of 4 µM, identical to that of Brevinin-1BYa (HC50 = 4 µM) [1][2]. The therapeutic index (HC50/MIC) for S. aureus is 1.0 for Brevinin-1BYb vs. 2.0 for Brevinin-1BYa, indicating a narrower safety margin [1][2]. By comparison, the engineered acyclic analogue [Ser18,Ser24]-brevinin-1BYa achieves an 8-fold reduction in hemolytic activity (LD50 ≈ 80 µM) relative to native Brevinin-1BYa (LD50 = 10 µM) while retaining anti-MRSA potency (MIC = 5 µM) [3], highlighting that Brevinin-1BYb's hemolytic profile is a wild-type characteristic not mitigated by the Phe12→Leu substitution [1].

Hemolytic activity Therapeutic index Cytotoxicity Human erythrocytes

Escherichia coli Antibacterial Potency: Brevinin-1BYb and Brevinin-1BYa Are Functionally Interchangeable

Against the Gram-negative bacterium E. coli, Brevinin-1BYb (MIC = 16 µM) and Brevinin-1BYa (MIC = 17 µM) exhibit essentially equivalent potency, indicating that the Phe12→Leu substitution has negligible impact on anti-Gram-negative activity [1][2]. In contrast, the more extensively substituted Brevinin-1BYc shows reduced potency against E. coli (exact MIC not reported but described as part of an overall 9-fold activity decrease) [1]. This preservation of anti-E. coli activity distinguishes Brevinin-1BYb from engineered analogues such as [Ser18,Ser24]-brevinin-1BYa, which shows reduced activity against Gram-negative bacteria [3].

Antibacterial potency Escherichia coli Gram-negative Brevinin-1 family

Single-Residue Structure-Activity Relationship: Phe12 Is a Critical Determinant of Antifungal Selectivity in the Brevinin-1 Family

The sole amino acid difference between Brevinin-1BYa (Phe12) and Brevinin-1BYb (Leu12) produces a pathogen-specific activity shift: antifungal potency against C. albicans drops 4-fold (MIC 3 µM → 16 µM), while antibacterial potency against E. coli remains unchanged (MIC 17 µM → 16 µM) and anti-S. aureus potency shows only a 2-fold reduction (MIC 2 µM → 4 µM) [1]. This demonstrates that the aromatic Phe12 side chain is a key pharmacophoric element for anticandidal activity but is largely dispensable for antibacterial function [1]. The importance of Phe12 is further underscored by the dicarba derivative of Brevinin-1BYa, which retains the Phe12 residue and achieves a 2-fold increase in potency against all three test organisms (E. coli, S. aureus, C. albicans) relative to native Brevinin-1BYa [2].

Structure-activity relationship Phe12 residue Antifungal selectivity Brevinin-1BYb

Brevinin-1BYb Optimal Use Cases: Application Scenarios Grounded in Comparative Evidence


Structure-Activity Relationship Studies of Brevinin-1 Family Antifungal Determinants

Brevinin-1BYb is the preferred peptide for dissecting the role of residue 12 in anticandidal activity. Because Brevinin-1BYb differs from Brevinin-1BYa by only the Phe12→Leu substitution, and from Brevinin-1BYc by three additional substitutions, researchers can use Brevinin-1BYb as a single-residue variant to attribute the 4-fold loss of C. albicans potency specifically to the absence of the aromatic Phe12 side chain, while using Brevinin-1BYc to study the cumulative effects of multiple substitutions [1].

Topical Antifungal Formulation Development Requiring Intermediate Candidacidal Potency

For topical antifungal formulations where Brevinin-1BYa (MIC = 3 µM against C. albicans) is excessively potent and may cause dose-dependent irritation or formulation homogeneity issues, and Brevinin-1BYc (≈27 µM) is insufficiently active, Brevinin-1BYb (MIC = 16 µM) provides an intermediate potency window [1]. Its preserved anti-S. aureus activity (MIC = 4 µM) [1][2] adds broad-spectrum coverage in mixed-infection topical applications.

Gram-Negative Selective Antibacterial Research with Reduced Antifungal Confounding

Studies requiring selective pressure against Gram-negative bacteria (E. coli) with minimal concurrent antifungal activity can employ Brevinin-1BYb, which retains full anti-E. coli potency (MIC = 16 µM, functionally identical to Brevinin-1BYa at 17 µM) while exhibiting 4-fold lower anticandidal activity compared to Brevinin-1BYa [1][2]. This selectivity profile is not available from Brevinin-1BYa (too antifungal) or from acyclic analogues such as [Ser18,Ser24]-brevinin-1BYa (compromised Gram-negative activity) [3].

Pharmacophore Modeling of Brevinin-1 Peptide-Membrane Interactions

The dicarba derivative of Brevinin-1BYa, which retains Phe12, shows a uniform 2-fold potency increase across all three test organisms, whereas the Phe12→Leu substitution in Brevinin-1BYb selectively reduces antifungal but not anti-E. coli potency [1][4]. This divergent SAR pattern makes Brevinin-1BYb an essential comparator in computational pharmacophore models aiming to identify structural features that discriminate between antibacterial and antifungal membrane disruption mechanisms within the brevinin-1 scaffold [1][4].

Quote Request

Request a Quote for Brevinin-1BYb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.